molecular formula C19H30FN3O3S B2974867 2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide CAS No. 1021074-62-3

2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Cat. No. B2974867
CAS RN: 1021074-62-3
M. Wt: 399.53
InChI Key: SDLOCXUNTWYENS-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The presence of the fluorophenyl and sulfonyl groups could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions, including those involving their amine groups and any other functional groups present in the molecule .

Scientific Research Applications

Analytical Chemistry Applications

  • A new sulfonate reagent with a fluorophore and a tertiary amino function (a substituted piperazine) was synthesized for analytical derivatization in liquid chromatography, enhancing detection sensitivity and selectivity for specific analytes (Wu et al., 1997).

Potential Antimalarial Agents

  • Certain piperazine derivatives exhibit anti-malarial activity, highlighting the significance of the benzyl group and methylene substituents at the piperazinyl nitrogens for generating activity (Cunico et al., 2009).

Adenosine A2B Receptor Antagonists

  • A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as adenosine A2B receptor antagonists, with some compounds exhibiting subnanomolar affinity and high selectivity, which could be useful for designing new therapeutics (Borrmann et al., 2009).

Antibacterial Activity

  • Piperazine derivatives have been synthesized and shown to possess antibacterial activity, suggesting their potential as antibiotic agents (Matsumoto & Minami, 1975).

Neuroleptic Agents

  • Piperazine moieties are key structural components in neuroleptic agents like Fluspirilen and Penfluridol, which are used in psychiatric medicine (Botteghi et al., 2001).

properties

IUPAC Name

2-ethyl-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN3O3S/c1-3-16(4-2)19(24)21-10-5-15-27(25,26)23-13-11-22(12-14-23)18-8-6-17(20)7-9-18/h6-9,16H,3-5,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLOCXUNTWYENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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